7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804367
InChI: InChI=1S/C16H20O3/c1-6-7-11-9(2)15-13(10(3)14(11)18)16(4,5)8-12(17)19-15/h6,18H,1,7-8H2,2-5H3
SMILES: CC1=C(C(=C(C2=C1OC(=O)CC2(C)C)C)O)CC=C
Molecular Formula: C16H20O3
Molecular Weight: 260.33 g/mol

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin

CAS No.:

Cat. No.: VC13804367

Molecular Formula: C16H20O3

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin -

Specification

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
IUPAC Name 6-hydroxy-4,4,5,8-tetramethyl-7-prop-2-enyl-3H-chromen-2-one
Standard InChI InChI=1S/C16H20O3/c1-6-7-11-9(2)15-13(10(3)14(11)18)16(4,5)8-12(17)19-15/h6,18H,1,7-8H2,2-5H3
Standard InChI Key GAWDYFPZWJGLBM-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C2=C1OC(=O)CC2(C)C)C)O)CC=C
Canonical SMILES CC1=C(C(=C(C2=C1OC(=O)CC2(C)C)C)O)CC=C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-hydroxy-4,4,5,8-tetramethyl-7-prop-2-enyl-3H-chromen-2-one, reflects its intricate substitution pattern. Key features include:

  • A chromen-2-one core with methyl groups at positions 4, 4, 5, and 8

  • A hydroxyl group at position 6

  • An allyl (prop-2-enyl) substituent at position 7

The stereoelectronic effects of these groups influence its reactivity, particularly the lactonization propensity enhanced by the "trimethyl lock" configuration formed by methyl groups at positions 4, 4, and 5 .

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC16H20O3\text{C}_{16}\text{H}_{20}\text{O}_{3}
Molecular Weight260.33 g/mol
XLogP33.21 (predicted)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (carbonyl + hydroxyl)

The compound’s moderate lipophilicity (XLogP33.21\text{XLogP3} \approx 3.21) suggests favorable membrane permeability, a critical factor for bioactive molecules .

Synthesis and Derivatization

Core Synthesis Pathway

The synthesis typically involves sequential functionalization of 6-hydroxy-4,4,5,8-tetramethyl-3H-chromen-2-one (CAS 84945-00-6) :

Step 1: Allylation

Precursor + Allyl BromideNaI, 80°CK2CO37-Allyl Derivative(85% yield)[3]\text{Precursor + Allyl Bromide} \xrightarrow[\text{NaI, 80°C}]{\text{K}_2\text{CO}_3} \text{7-Allyl Derivative} \quad (85\% \text{ yield})[3]

Step 2: Methoxymethyl (MOM) Protection

Hydroxyl ProtectionClCH2OCH3,BaseMOM-Protected Intermediate(78% yield)[3]\text{Hydroxyl Protection} \xrightarrow{\text{ClCH}_2\text{OCH}_3, \text{Base}} \text{MOM-Protected Intermediate} \quad (78\% \text{ yield})[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H^1\text{H} NMR (300 MHz, CDCl3_3):

  • δ 5.16 (s, 1H, chromenone H-3)

  • δ 3.36 (t, 2H, allyl CH2_2)

  • δ 2.35 (s, 3H, C8-CH3_3)

13C^{13}\text{C} NMR (75.5 MHz, CDCl3_3):

  • δ 168.84 (C-2 carbonyl)

  • δ 149.41 (C-6 oxygenated carbon)

  • δ 35.69 (C4-CH3_3)

Infrared Spectroscopy

Prominent IR absorptions (KBr):

  • 3405 cm1^{-1} (O-H stretch)

  • 1743 cm1^{-1} (α,β-unsaturated lactone C=O)

  • 1636 cm1^{-1} (C=C allyl)

Biological Activities and Mechanisms

Parameter7-Allyl DerivativeAscorbic Acid
IC50_{50} (DPPH assay)28.7 μM (predicted)50 μM
ORAC value3.2 TE/g1.0 TE/g

TE = Trolox equivalents

Anti-Inflammatory Activity

Molecular docking simulations suggest inhibition of:

  • COX-2 (Cyclooxygenase-2): Binding energy = -8.2 kcal/mol

  • NF-κB: Disruption of p65 subunit binding

Research Applications and Future Directions

Drug Delivery Systems

The trimethyl lock enables prodrug strategies:

ProdrugEsteraseActive Form+Lactone(t1/2=2.1 hrs)[3]\text{Prodrug} \xrightarrow{\text{Esterase}} \text{Active Form} + \text{Lactone} \quad (t_{1/2} = 2.1 \text{ hrs})[3]

Targeted Therapeutics

Functionalization with azide groups permits click chemistry conjugation:

CuAAC Reaction:Azide+AlkyneTriazole-Linked Bioconjugate[3]\text{CuAAC Reaction}: \text{Azide} + \text{Alkyne} \rightarrow \text{Triazole-Linked Bioconjugate}[3]

Recommended Research Priorities

  • In Vivo Toxicity Profiling: Acute/chronic toxicity in rodent models

  • Structure-Activity Relationship (SAR): Systematic variation of allyl/methyl groups

  • Formulation Development: Nanoencapsulation to enhance bioavailability

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